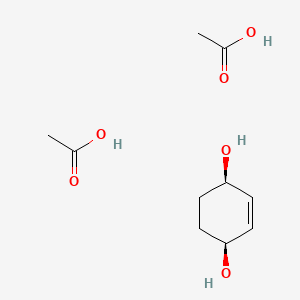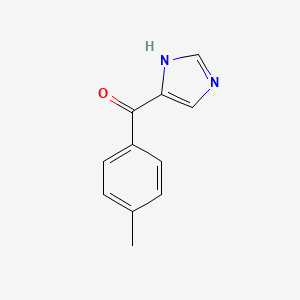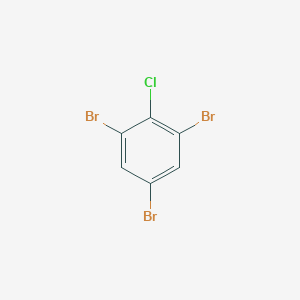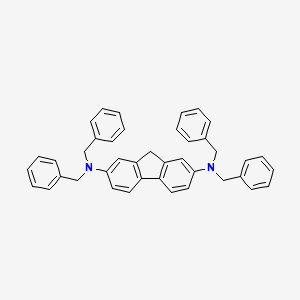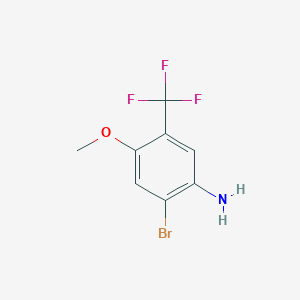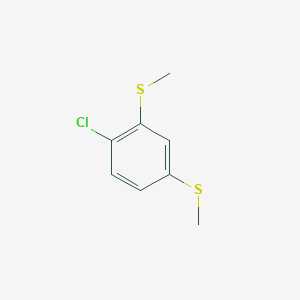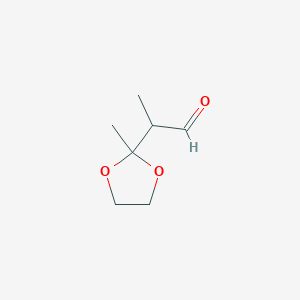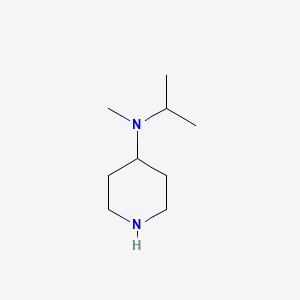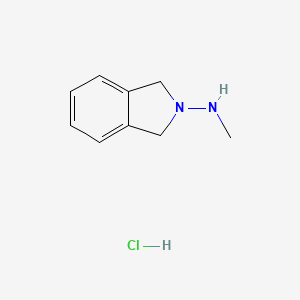
N-Methylisoindolin-2-amine hydrochloride
Descripción general
Descripción
N-Methylisoindolin-2-amine hydrochloride is a chemical compound with the formula C9H13ClN2 and a molecular weight of 184.67 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with a core scaffold, which first reacts with this compound to obtain monoacid derivatives, and then an acylation reaction with ethylenediamine derivatives to configure the side chain of this moiety . Another method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H13ClN2 . The exact mass of the compound is 184.076721 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.67 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .Aplicaciones Científicas De Investigación
1. Blood Pressure and Smooth Muscle Effects
Research has shown that certain isoquinolines, including compounds related to N-Methylisoindolin-2-amine hydrochloride, can impact blood pressure, pulse rate, respiration, and smooth muscle. These effects are attributed to the chemical structure of the compounds, with variations in molecular groups leading to differences in pressor and depressor activities (Fassett & Hjort, 1938).
2. Synthesis of Isoindolin-1-one Derivatives
The synthesis of substituted isoindolin-1-ones, related to this compound, has been achieved through palladium-catalyzed reactions. This process allows for the creation of various derivatives under mild conditions, showcasing the compound's versatility in synthetic chemistry (Cao, McNamee, & Alper, 2008).
3. Antiproliferative Activity
Derivatives of isoindoline, closely related to this compound, have shown potential in antiproliferative activity against various cell lines. This suggests possible applications in cancer research and treatment (Sović et al., 2011).
4. Neurological Implications
Studies have identified compounds similar to this compound in rat brains, suggesting a role in neurological conditions like Parkinson's disease. This opens up avenues for research into the neurological effects and potential therapeutic uses of such compounds (Kohno, Ohta, & Hirobe, 1986).
5. Electrocatalytic Synthesis
A metal-free electrocatalytic method for constructing substituted isoindolinones demonstrates the compound's potential in green chemistry. This approach is environmentally friendly and efficient, indicating the compound's utility in sustainable chemical synthesis (Zirong Zou et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which n-methylisoindolin-2-amine hydrochloride is part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often resulting in changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
One study mentioned that a compound with a similar structure showed significant spla2 inhibition activity , suggesting that this compound might have similar effects.
Propiedades
IUPAC Name |
N-methyl-1,3-dihydroisoindol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-10-11-6-8-4-2-3-5-9(8)7-11;/h2-5,10H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBYDYNADGXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CC2=CC=CC=C2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)

